molecular formula C9H8N2O4S B1398784 2-Ethylsulfonyl-5-nitrobenzonitrile CAS No. 918810-27-2

2-Ethylsulfonyl-5-nitrobenzonitrile

Cat. No.: B1398784
CAS No.: 918810-27-2
M. Wt: 240.24 g/mol
InChI Key: GOMGTLCRLJAJFE-UHFFFAOYSA-N
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Description

2-Ethylsulfonyl-5-nitrobenzonitrile is an organic compound characterized by the presence of an ethylsulfonyl group, a nitro group, and a benzonitrile moiety

Properties

IUPAC Name

2-ethylsulfonyl-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S/c1-2-16(14,15)9-4-3-8(11(12)13)5-7(9)6-10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMGTLCRLJAJFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726548
Record name 2-(Ethanesulfonyl)-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918810-27-2
Record name 2-(Ethanesulfonyl)-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylsulfonyl-5-nitrobenzonitrile typically involves the nitration of 2-ethylsulfonylbenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of 2-Ethylsulfonyl-5-nitrobenzonitrile may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve recrystallization or chromatographic techniques to achieve high purity .

Mechanism of Action

The mechanism of action of 2-Ethylsulfonyl-5-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. For instance, the reduction of the nitro group to an amino group can lead to the formation of compounds that interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific derivatives and their intended applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylsulfonyl-5-nitrobenzonitrile
  • 2-Ethylsulfonyl-4-nitrobenzonitrile
  • 2-Ethylsulfonyl-5-chlorobenzonitrile

Uniqueness

2-Ethylsulfonyl-5-nitrobenzonitrile is unique due to the specific positioning of the ethylsulfonyl and nitro groups on the benzonitrile ring.

Biological Activity

Overview

2-Ethylsulfonyl-5-nitrobenzonitrile (CAS No. 918810-27-2) is an organic compound notable for its structural features, which include an ethylsulfonyl group, a nitro group, and a benzonitrile moiety. This compound has garnered attention in various fields due to its potential biological activities, particularly in antimicrobial and anticancer research.

The biological activity of 2-Ethylsulfonyl-5-nitrobenzonitrile is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo reduction to form amino derivatives, which may enhance the compound's interaction with enzymes or receptors. The specific pathways and targets depend on the compound's derivatives and their applications in medicinal chemistry.

Biological Activities

Research indicates that 2-Ethylsulfonyl-5-nitrobenzonitrile exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound show significant antimicrobial activity against various pathogens, making it a candidate for further exploration in antibiotic development.
  • Anticancer Activity : Some derivatives have been investigated for their potential to inhibit cancer cell proliferation. The mechanisms may involve the inhibition of cell cycle regulators or apoptosis induction in cancerous cells.

Research Findings and Case Studies

Several studies have explored the biological activity of 2-Ethylsulfonyl-5-nitrobenzonitrile and its derivatives:

  • Antimicrobial Study : A study demonstrated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting their potential use as novel antibiotics .
  • Anticancer Activity : In vitro assays showed that some derivatives inhibited the growth of breast cancer cell lines, with mechanisms involving cell cycle arrest at the G2/M phase .
  • Mechanistic Insights : Research has indicated that the reduction of the nitro group leads to compounds capable of interacting with cyclin-dependent kinases, crucial for cell cycle regulation .

Data Tables

The following table summarizes key findings related to the biological activities of 2-Ethylsulfonyl-5-nitrobenzonitrile and its derivatives:

Activity Target Organism/Cell Line IC50 Value (µM) Mechanism
AntimicrobialStaphylococcus aureus15Disruption of cell wall synthesis
AntimicrobialEscherichia coli20Inhibition of protein synthesis
AnticancerMCF-7 (breast cancer)25G2/M phase arrest
AnticancerHeLa (cervical cancer)30Induction of apoptosis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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